4-(pyridin-3-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(pyridin-3-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound contains a pyridine ring, a thiophene ring, and a triazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-3-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with thiophene-2-carboxylic acid hydrazide in the presence of a suitable catalyst and solvent. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired triazole compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(pyridin-3-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines or alkyl halides can be used under basic conditions to introduce new substituents.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced forms of the pyridine and thiophene rings.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(pyridin-3-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(pyridin-3-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole: Lacks the thiol group, which may affect its reactivity and biological activity.
4-(pyridin-3-yl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol: Contains a furan ring instead of a thiophene ring, which may influence its electronic properties and reactivity.
4-(pyridin-3-yl)-5-(phenyl)-4H-1,2,4-triazole-3-thiol: Contains a phenyl ring, which may alter its steric and electronic characteristics.
Uniqueness
4-(pyridin-3-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a thiophene ring and a thiol group, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these structural features makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H8N4S2 |
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Molecular Weight |
260.3 g/mol |
IUPAC Name |
4-pyridin-3-yl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H8N4S2/c16-11-14-13-10(9-4-2-6-17-9)15(11)8-3-1-5-12-7-8/h1-7H,(H,14,16) |
InChI Key |
IESGKQRAKWFCBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=NNC2=S)C3=CC=CS3 |
Origin of Product |
United States |
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